molecular formula C11H11F3O2 B2587002 rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans CAS No. 2059910-44-8

rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans

Cat. No. B2587002
CAS RN: 2059910-44-8
M. Wt: 232.202
InChI Key: ANZAULJOYFYKLZ-WCBMZHEXSA-N
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Description

“rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans” is a chemical compound with the CAS Number: 2059910-44-8 . It has a molecular weight of 232.2 . The IUPAC name for this compound is (2R,3S)-2-(trifluoromethyl)chroman-3-yl)methanol .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2/t8-,10+/m0/s1 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Stereospecific Syntheses and Structural Analysis

Research demonstrates the use of stereospecific syntheses involving chiral compounds similar to "rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans" for creating planar chiral bidentate ligands, indicating applications in organometallic chemistry and catalysis. These compounds have been utilized in complexation reactions with rhodium, showcasing their potential in creating novel organometallic complexes with specific optical properties and reactivities (Baker et al., 2012).

Synthesis of Vitamin E Analogues

The methodology for synthesizing vitamin E analogues involves reactions that could be related to the processes used for synthesizing "this compound." These studies highlight the potential of such compounds in synthesizing biologically active molecules with antioxidant properties, contributing to pharmaceutical and nutritional applications (Scott et al., 1976).

Enantioselective Catalysis

Research into enantioselective catalysis using similar chiral compounds underscores the importance of these molecules in creating asymmetric synthetic pathways. This is critical for producing enantiomerically pure substances, which are essential in the development of pharmaceuticals and agrochemicals. The application of such compounds in catalytic processes highlights their versatility and importance in synthetic organic chemistry (Li et al., 2007).

Nanohybrid Biocatalyst Development

The development of nanohybrid biocatalysts for the kinetic resolution of secondary alcohols, including structures akin to "this compound," indicates the application of these compounds in enhancing catalytic efficiency and selectivity. This research points to the potential use of such compounds in creating more efficient and selective processes for the synthesis of chiral molecules (Galvão et al., 2018).

Molecular Modeling and Drug Development

Studies involving the synthesis and molecular modeling of compounds for acetylcholinesterase inhibition for Alzheimer's disease treatment demonstrate the potential therapeutic applications of similar chiral compounds. This highlights the role of "this compound" and related structures in the development of novel therapeutics (Camps et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZAULJOYFYKLZ-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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